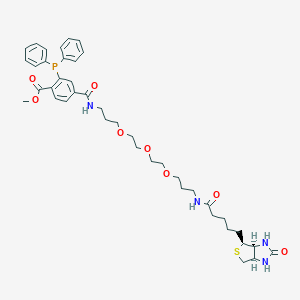

Phosphine-biotin

Description

Properties

IUPAC Name |

methyl 4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylcarbamoyl]-2-diphenylphosphanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJATKZPSPFIQY-CELQPYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H53N4O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Phosphine-Biotin Staudinger Ligation

For Researchers, Scientists, and Drug Development Professionals

The Staudinger ligation is a powerful and versatile chemoselective reaction that has become an indispensable tool in chemical biology, drug development, and proteomics. This bioorthogonal reaction enables the covalent conjugation of a phosphine- and an azide-containing molecule in a highly specific manner, even within the complex milieu of a biological system. This guide provides a detailed exploration of the phosphine-biotin Staudinger ligation, focusing on its mechanism, quantitative aspects, and practical applications.

The Core Mechanism: A Tale of Two Reactions

The Staudinger ligation is a modification of the classic Staudinger reaction, discovered by Hermann Staudinger in the early 20th century.[1][2] The original reaction involves the reduction of an azide to a primary amine by a triarylphosphine, with the concomitant formation of a phosphine oxide.[1][2] The key insight that transformed this reaction into a powerful ligation tool was the strategic placement of an electrophilic trap on one of the phosphine's aryl rings.[2] This trap intercepts the key aza-ylide intermediate, leading to the formation of a stable amide bond between the two reactant molecules.

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide intermediate. This intermediate is unstable and rapidly loses dinitrogen gas (N₂) to produce a highly reactive aza-ylide (or iminophosphorane). It is at this stage that the classic Staudinger reaction and the Staudinger ligation diverge. In the absence of an electrophilic trap and in the presence of water, the aza-ylide is hydrolyzed to a primary amine and a phosphine oxide. However, in the Staudinger ligation, the ortho-positioned ester group on the phosphine acts as an intramolecular electrophilic trap. The nucleophilic nitrogen of the aza-ylide attacks the ester carbonyl, leading to a cyclized intermediate that, upon hydrolysis, yields a stable amide bond and the phosphine oxide byproduct.

There are two main variants of the Staudinger ligation: the non-traceless and the traceless ligation.

-

Non-Traceless Staudinger Ligation: In this version, the phosphine oxide remains as part of the final conjugate. This can sometimes be a disadvantage, as the bulky and relatively nonpolar phosphine oxide can alter the properties of the labeled biomolecule.

-

Traceless Staudinger Ligation: To address the limitations of the non-traceless version, the traceless Staudinger ligation was developed. In this elegant modification, the phosphine reagent is designed with a cleavable linker, often a thioester or a similar moiety. Following the initial steps of the ligation, an S- to N-acyl transfer occurs, leading to the formation of an amide bond without the incorporation of the phosphine oxide into the final product. This "traceless" nature is highly desirable for applications where the integrity of the biomolecule's structure and function is paramount.

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the mechanisms of the non-traceless and traceless this compound Staudinger ligation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Bioorthogonal Labeling with Phosphine-Biotin Probes

This guide provides a comprehensive overview of the core principles, mechanisms, and applications of this compound chemistry within the field of bioorthogonal chemistry. It focuses on the Staudinger ligation, a foundational reaction that enables the specific covalent labeling of biomolecules in complex biological systems.

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being influenced by native biochemical processes. Coined by Carolyn Bertozzi, the term highlights the critical requirements for such reactions: they must be highly selective, proceed under physiological conditions (aqueous environment, neutral pH, and ambient temperature), and involve functional groups that are abiotic, meaning they are absent in biological systems. These reactions provide a powerful toolkit for chemical biologists to probe complex biological processes in real-time, from tracking biomolecules to developing targeted therapeutics.

The Core Principle: The Staudinger Ligation

At the heart of this compound labeling is the Staudinger ligation , a bioorthogonal reaction developed by the Bertozzi group based on the classic Staudinger reaction discovered by Hermann Staudinger.[1][2] The reaction facilitates the formation of a stable amide bond through the chemoselective coupling of two abiotic functional groups: an azide and a specially engineered triarylphosphine .[2]

The azide group is an ideal chemical reporter for metabolic labeling. It is small, stable, non-toxic, and does not participate in any native cellular reactions.[2][3] Cells can be supplied with biosynthetic precursors (e.g., sugars, amino acids) containing an azide group, which are then incorporated into macromolecules like glycoproteins and proteins through the cell's own metabolic machinery.

The phosphine serves as the probe, designed to react specifically with the azide. To transform the classic Staudinger reaction (which reduces the azide to an amine) into a ligation (a joining reaction), the phosphine is engineered with an ortho-positioned electrophilic trap, typically a methyl ester. This modification is crucial for redirecting the reaction intermediate to form a stable covalent bond.

Reaction Mechanism

The Staudinger ligation proceeds through a well-defined, multi-step mechanism that ensures its specificity and stability.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphorus atom of the triarylphosphine onto the terminal nitrogen of the azide.

-

Formation of a Phosphazide: This initial attack forms a linear phosphazide intermediate.

-

Loss of Dinitrogen: The phosphazide is unstable and rapidly undergoes an irreversible retrocycloaddition, releasing dinitrogen gas (N₂) to form an aza-ylide intermediate.

-

Intramolecular Trapping and Rearrangement: The key step of the ligation occurs when the aza-ylide is intramolecularly trapped by the adjacent ester group. This forms a five-membered ring intermediate.

-

Hydrolysis and Product Formation: This intermediate is then hydrolyzed, leading to the formation of a stable amide bond linking the two molecules and a phosphine oxide byproduct.

The entire process is highly efficient and specific, occurring without the need for cytotoxic catalysts like copper, which is a significant advantage for live-cell studies.

Caption: Figure 1: Mechanism of the Staudinger Ligation.

The this compound Probe

A this compound probe is a specialized reagent where the engineered triarylphosphine is covalently attached to a biotin molecule. This design allows researchers to leverage the extremely high affinity of the biotin-avidin (or streptavidin) interaction (Kd ≈ 10⁻¹⁵ M) for detection and purification purposes.

After an azide-modified biomolecule is labeled with a this compound probe via the Staudinger ligation, the resulting biotinylated biomolecule can be:

-

Visualized using fluorescently-labeled streptavidin conjugates in applications like fluorescence microscopy or flow cytometry.

-

Detected in complex mixtures (e.g., cell lysates) using streptavidin-enzyme conjugates (like HRP) in Western blotting.

-

Purified and enriched from lysates using streptavidin-coated affinity resins for downstream analysis, such as mass spectrometry-based proteomics.

Applications in Research and Drug Development

The this compound ligation strategy is a versatile tool with numerous applications.

-

Glycan Profiling: A primary application is in metabolic glycoengineering. Cells are cultured with azide-containing sugar analogs, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), which are metabolized and incorporated into cell-surface glycans. These azido-glycans can then be tagged with this compound to study glycosylation patterns, which are often altered in diseases like cancer.

-

Protein Labeling: Site-specific incorporation of azido-amino acids into proteins allows for precise labeling to study protein localization, interactions, and function.

-

Drug Delivery: The surface of drug delivery vehicles, such as liposomes, can be functionalized with azides. These can then be ligated with this compound or other phosphine-tagged molecules to facilitate targeted delivery or to attach imaging agents.

Caption: Figure 2: Workflow for Metabolic Labeling & Detection.

Quantitative Data: Reaction Kinetics

A significant consideration in choosing a bioorthogonal reaction is its speed. The classic Staudinger ligation is known for its high specificity but has relatively slow kinetics compared to copper-catalyzed or strain-promoted click chemistry. However, modifications to both the phosphine and azide components have led to significantly faster variants.

| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes | Reference(s) |

| Classic Staudinger Ligation (ester-phosphine + alkyl azide) | ~1.9 x 10⁻³ - 7.7 x 10⁻³ | The standard for many early bioorthogonal studies. | |

| Traceless Staudinger Ligation (phosphinothioester) | 7.7 x 10⁻³ | Proceeds with high yield and no phosphine oxide remnant on the product. | |

| Staudinger Ligation (ester-phosphine + benzyl azide) | ~8.4 x 10⁻³ | Measured in a CDCl₃/DMSO-d₆ solvent system. | |

| Perfluoroaryl Azide (PFAA) + Aryl Phosphine | 3.68 - 18.0 | Extremely fast variant; iminophosphorane product is stable to hydrolysis. |

Experimental Protocols

Protocol: Metabolic Labeling and this compound Tagging of Live Cells

This protocol provides a general framework for labeling cell-surface glycans.

-

Cell Culture and Metabolic Labeling:

-

Plate cells (e.g., HeLa or Jurkat) and allow them to adhere or reach the desired density.

-

Prepare a stock solution of an azido sugar (e.g., Ac₄ManNAz) in DMSO.

-

Add the azido sugar to the cell culture medium to a final concentration of 25-50 µM. Include a vehicle-only (DMSO) control.

-

Incubate the cells for 2-3 days to allow for metabolic incorporation of the azide into cellular glycoconjugates.

-

-

This compound Ligation:

-

Harvest the cells (if in suspension) or wash the adherent cells three times with ice-cold PBS (pH 7.4).

-

Prepare a solution of the this compound reagent in complete medium or PBS at a concentration of 100-250 µM.

-

Resuspend or cover the cells with the this compound solution.

-

Incubate for 1-2 hours at 37°C to allow the Staudinger ligation to proceed.

-

-

Washing:

-

Wash the cells three times with PBS to remove any excess, unreacted this compound reagent.

-

The cells are now ready for downstream analysis.

-

Protocol: Detection of Biotinylated Proteins by Western Blot

This protocol outlines the detection of labeled proteins from a cell lysate.

-

Cell Lysis:

-

Following the labeling and washing steps above, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantify the total protein concentration of the lysate using a standard assay (e.g., BCA).

-

-

SDS-PAGE and Transfer:

-

Prepare samples by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by molecular weight.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking and Probing:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific binding.

-

Incubate the membrane with a Streptavidin-HRP (Horseradish Peroxidase) conjugate, diluted in blocking buffer according to the manufacturer's recommendation, for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the resulting signal using an imaging system or X-ray film.

-

Protocol: Visualization by Fluorescence Microscopy

This protocol describes the preparation of labeled cells for imaging.

-

Cell Preparation and Fixation:

-

Grow cells on glass coverslips.

-

Perform the metabolic labeling and this compound ligation as described in Protocol 6.1.

-

After the final wash, fix the cells by incubating with 4% formaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization (Optional):

-

To visualize intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For cell-surface labeling, this step can be skipped.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted in a blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

(Optional) Counterstain nuclei with a DNA dye like DAPI.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Advantages and Limitations

Advantages:

-

High Bioorthogonality: Azides and phosphines are truly abiotic and do not cross-react with cellular components.

-

Catalyst-Free: The reaction proceeds without the need for potentially toxic metal catalysts, making it ideal for live-cell and in vivo studies.

-

Stable Covalent Bond: The resulting amide bond is highly stable under physiological conditions.

-

Versatile Detection: The use of a biotin tag enables a wide range of well-established and highly sensitive detection and purification methods.

Limitations:

-

Slow Kinetics: The classic Staudinger ligation is significantly slower than other bioorthogonal reactions, which can be a drawback for imaging dynamic processes or labeling low-abundance molecules.

-

Phosphine Oxidation: Triarylphosphines can be susceptible to air oxidation, which can reduce labeling efficiency.

-

Background Signal: High concentrations of phosphine probes may be required to drive the reaction, potentially leading to higher background from non-specific binding.

Conclusion

The this compound principle, executed via the Staudinger ligation, remains a cornerstone of bioorthogonal chemistry. Its exceptional specificity and biocompatibility have enabled groundbreaking research in chemical biology, particularly in the field of glycoproteomics. While newer, faster bioorthogonal reactions have been developed, the Staudinger ligation's robust, catalyst-free nature ensures its continued relevance for a wide array of applications, from fundamental cell biology to the development of novel diagnostic and therapeutic strategies. For researchers requiring a reliable method for labeling biomolecules in living systems, the this compound system offers a powerful and well-validated approach.

References

An In-Depth Technical Guide to the Synthesis of Phosphine-Biotin Derivatives for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of phosphine-biotin derivatives, crucial tools in chemical biology and drug discovery. By harnessing the bioorthogonal Staudinger ligation, these molecules enable the specific labeling and analysis of biomolecules in complex biological systems. This document details synthetic methodologies, experimental protocols, and applications in studying cellular signaling pathways.

Introduction to this compound Derivatives and the Staudinger Ligation

This compound derivatives are bifunctional molecules that combine the reactivity of a phosphine group with the high-affinity binding of biotin to avidin and streptavidin. The phosphine moiety participates in the Staudinger ligation, a bioorthogonal reaction with azides. This reaction is highly specific and can proceed under mild, aqueous conditions, making it ideal for labeling biomolecules in their native environment without interfering with biological processes.[1][2][3]

The Staudinger ligation involves the reaction of a phosphine with an azide to form an aza-ylide intermediate. In the presence of an intramolecular ester trap, this intermediate rearranges to form a stable amide bond, covalently linking the this compound probe to the azide-modified biomolecule.[4] This powerful technique allows for the selective attachment of a biotin tag to proteins, glycans, nucleic acids, and other molecules that have been metabolically, enzymatically, or chemically functionalized with an azide group.[1] The biotin tag then serves as a versatile handle for detection, purification, and visualization using avidin- or streptavidin-based reagents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the conjugation of a phosphine-containing carboxylic acid or a related activated derivative with a biotin moiety that has been modified with a linker containing a reactive amine or alcohol group. The choice of linker can influence the solubility and steric accessibility of the final probe.

Synthesis of a Phosphine-PEG-Biotin Derivative

One common approach involves the use of a polyethylene glycol (PEG) linker to improve the water solubility of the final this compound derivative. A general synthetic scheme is the coupling of a phosphine-containing carboxylic acid to an amine-terminated PEG-biotin conjugate.

Experimental Protocol: Synthesis of a Phosphine-PEG-Biotin Derivative via Amide Coupling

This protocol describes the synthesis of a this compound derivative using 4-(diphenylphosphino)benzoic acid and an amine-functionalized biotin-PEG linker.

Materials:

-

4-(diphenylphosphino)benzoic acid

-

Amine-PEG-Biotin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of 4-(diphenylphosphino)benzoic acid: In a round-bottom flask, dissolve 4-(diphenylphosphino)benzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF dropwise to the solution. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Reaction Monitoring: Monitor the formation of the NHS ester by thin-layer chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DMF.

-

Coupling with Amine-PEG-Biotin: To the filtrate containing the activated phosphine-NHS ester, add a solution of Amine-PEG-Biotin (1 equivalent) in anhydrous DMF. Add triethylamine (2 equivalents) to the reaction mixture and stir at room temperature for 24 hours.

-

Work-up: After the reaction is complete, remove the DMF under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure phosphine-PEG-biotin derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Quantitative Data:

| Derivative | Starting Materials | Coupling Method | Yield (%) | Purity (%) |

| Phosphine-PEG3-Biotin | 4-(diphenylphosphino)benzoic acid, Amine-PEG3-Biotin | DCC/NHS | 60-70 | >95 |

| This compound (short linker) | 4-(diphenylphosphino)benzoic acid, N-(2-aminoethyl)biotinamide | HATU | 55-65 | >95 |

Note: Yields and purity are dependent on the specific linker and reaction conditions and may require optimization.

Experimental Protocols for the Application of this compound Derivatives

The primary application of this compound derivatives is the labeling of azide-modified biomolecules via the Staudinger ligation.

General Protocol for Biotinylation of Azide-Containing Proteins

This protocol provides a general procedure for the biotinylation of a protein that has been engineered to contain an azide functionality.

Materials:

-

Azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Phosphine-PEG3-Biotin (e.g., EZ-Link™ Phosphine-PEG3-Biotin from Thermo Fisher Scientific)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare a stock solution of Phosphine-PEG3-Biotin: Dissolve 1 mg of Phosphine-PEG3-Biotin in 126 µL of DMSO or DMF to create a 10 mM stock solution. This solution can be stored at -20°C for up to 6 months.

-

Reaction Setup: To your azide-containing protein solution, add the Phosphine-PEG3-Biotin stock solution to a final concentration of 50-200 µM.

-

For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the this compound reagent.

-

For protein concentrations < 5 mg/mL, use a 20-fold molar excess.

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Alternatively, the reaction can be performed at room temperature for 16-24 hours.

-

Removal of Excess Reagent: After the incubation, remove the unreacted Phosphine-PEG3-Biotin using a desalting column or by dialysis against a suitable buffer.

-

Confirmation of Biotinylation: The successful biotinylation of the target protein can be confirmed by Western blot analysis using a streptavidin-HRP conjugate.

Quantitative Data:

| Reaction | Molar Excess of this compound | Temperature (°C) | Time (h) | Labeling Efficiency (%) |

| Protein Biotinylation | 10-20 fold | 37 | 2-4 | >80 |

| Protein Biotinylation | 10-20 fold | Room Temperature | 16-24 | >70 |

Note: Labeling efficiency can vary depending on the protein and the accessibility of the azide group.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis and application of this compound derivatives.

Caption: Synthetic workflow for a this compound derivative.

Caption: Experimental workflow for Staudinger ligation.

Applications in Studying Cellular Signaling Pathways

This compound derivatives, in conjunction with Staudinger ligation, are powerful tools for investigating cellular signaling pathways. By metabolically labeling specific classes of biomolecules with azides, researchers can tag and identify proteins involved in dynamic cellular processes.

Investigating Protein Glycosylation in Signaling

Protein glycosylation is a critical post-translational modification that plays a key role in numerous signaling pathways, including cell adhesion, receptor activation, and immune responses. Metabolic labeling with azido sugars allows for the introduction of azide groups onto glycoproteins. Subsequent labeling with this compound enables the enrichment and identification of these glycoproteins, providing insights into their roles in signaling.

For example, changes in the glycosylation patterns of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), can modulate their signaling activity. By using azido sugars and this compound probes, researchers can identify and quantify changes in the glycosylation of EGFR and its interacting partners in response to stimuli, thereby elucidating the role of glycosylation in regulating the EGFR signaling pathway.

Caption: Workflow for studying glycosylation in signaling.

Probing Protein-Protein Interactions

The Staudinger ligation with this compound can also be employed to study protein-protein interactions. By introducing an azide group onto a "bait" protein, researchers can covalently trap interacting "prey" proteins that are in close proximity. The subsequent biotinylation allows for the purification of the protein complex and identification of the interacting partners by mass spectrometry. This approach is particularly useful for studying transient or weak interactions that are difficult to capture by traditional methods like co-immunoprecipitation.

Conclusion

The synthesis and application of this compound derivatives have revolutionized the study of biomolecules in their native context. The high specificity and biocompatibility of the Staudinger ligation make these probes invaluable for a wide range of applications in chemical biology, from the fundamental study of cellular processes to the development of new diagnostic and therapeutic agents. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate these powerful tools into their own investigations of complex biological systems.

References

- 1. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. Synthesis of biotin-containing phosphoramidite linker with polyether spacer arm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Staudinger ligation-a gift to chemical biology [pubmed.ncbi.nlm.nih.gov]

- 4. Screening for natural products that affect Wnt signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phosphine-Biotin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphine-biotin, a key reagent in bioconjugation and chemical biology. It details its chemical structure, physicochemical properties, and its primary application in the Staudinger ligation for the selective labeling of azide-modified biomolecules. Detailed experimental protocols for protein and cell labeling are provided, alongside diagrams illustrating the reaction mechanism and experimental workflows.

Chemical Structure and Properties

This compound is a bifunctional molecule that incorporates a triarylphosphine moiety and a biotin vitamin. The phosphine group provides the reactive handle for the Staudinger ligation, while the biotin serves as a powerful affinity tag for detection and purification.

The formal chemical name for a common this compound conjugate is 2-(diphenylphosphino)-4-[21-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1,17-dioxo-6,9,12-trioxa-2,16-diazaheneicos-1-yl]-benzoic acid, methyl ester[1][2][3]. Its structure consists of three key components:

-

Triarylphosphine: The reactive group that selectively reacts with azides. The phenyl groups can be substituted to modulate the reactivity and solubility of the phosphine.

-

Linker: A spacer arm, often containing a polyethylene glycol (PEG) unit, connects the phosphine to the biotin. The linker enhances solubility and reduces steric hindrance, improving the efficiency of both the Staudinger ligation and the subsequent binding of biotin to avidin or streptavidin[4].

-

Biotin: A high-affinity ligand for avidin and streptavidin, enabling sensitive detection and efficient purification of biotinylated molecules.

Physicochemical Properties

A summary of the key quantitative properties of a representative this compound reagent is presented in Table 1.

| Property | Value | References |

| CAS Number | 608514-42-7 | [1] |

| Molecular Formula | C₄₁H₅₃N₄O₈PS | |

| Formula Weight | 792.9 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥95% | |

| Solubility | DMSO: 2 mg/mL | |

| Storage | -20°C | |

| Stability | ≥ 4 years at -20°C |

The Staudinger Ligation: Mechanism and Kinetics

The primary application of this compound is the Staudinger ligation, a bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. This reaction is highly selective and can be performed in complex biological environments without interfering with native cellular processes.

The reaction proceeds in two main steps:

-

Formation of an Aza-ylide: The phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate is unstable and rapidly loses dinitrogen gas (N₂) to form an aza-ylide.

-

Intramolecular Rearrangement: The aza-ylide then undergoes an intramolecular rearrangement, where the nitrogen attacks an adjacent ester group on the phosphine reagent. This is followed by hydrolysis to yield a stable amide bond and a phosphine oxide byproduct.

The Staudinger ligation is a second-order reaction, and its rate is influenced by several factors, including the electronic properties of the phosphine and the azide, as well as the solvent polarity. Electron-donating substituents on the phosphine can accelerate the reaction rate. The reaction is typically performed in aqueous buffers at a pH range of 6-8.

Experimental Protocols

Biotinylation of Azide-Modified Proteins

This protocol describes the general procedure for biotinylating a protein that has been previously modified to contain an azide group.

Materials:

-

Azide-containing protein sample

-

This compound (e.g., EZ-Link™ Phosphine-PEG3-Biotin)

-

Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other buffer at pH 6-8

-

Desalting column or dialysis cassette

Procedure:

-

Prepare the Azide-Containing Protein: Prepare the protein sample in the chosen reaction buffer.

-

Prepare this compound Stock Solution: Dissolve 1 mg of this compound in 126 µL of DMSO or DMF to create a 10 mM stock solution. This stock solution can be stored at -20°C for up to 6 months.

-

Biotinylation Reaction: Add the this compound stock solution to the protein sample to a final concentration of 50-200 µM.

-

For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the this compound reagent.

-

For protein concentrations < 5 mg/mL, use a 20-fold molar excess.

-

-

Incubation: Incubate the reaction mixture.

-

For optimal results, incubate at 37°C for 2-4 hours.

-

Alternatively, the reaction can be performed at room temperature for 16-24 hours.

-

-

Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or dialysis according to the manufacturer's instructions.

-

Downstream Applications: The biotinylated protein is now ready for purification using streptavidin affinity resins or for detection in various assays such as Western blotting or ELISA.

Metabolic Labeling of Cellular Glycans with Azido Sugars and Detection with this compound

This protocol outlines the metabolic incorporation of an azido sugar into cellular glycans, followed by detection using this compound.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Cell culture medium

-

Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz)

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Fluorescently labeled streptavidin (for visualization)

-

Lysis buffer (for proteomic analysis)

-

Streptavidin-agarose beads (for enrichment)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired density.

-

Add the azido sugar to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days to allow for the incorporation of the azido sugar into cellular glycans.

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation.

-

Wash the cells three times with PBS to remove any unincorporated azido sugar.

-

-

Staudinger Ligation with this compound:

-

Resuspend the live cells in a solution of this compound (e.g., 100-250 µM) in complete medium or PBS.

-

Incubate for 1 hour at 37°C.

-

Wash the cells three times with PBS to remove excess this compound.

-

-

Downstream Processing:

-

For Visualization (Flow Cytometry or Microscopy):

-

Incubate the biotinylated cells with a fluorescently labeled streptavidin conjugate according to the manufacturer's protocol.

-

Wash the cells and analyze by flow cytometry or fluorescence microscopy.

-

-

For Proteomic Analysis:

-

Lyse the biotinylated cells and quantify the protein concentration.

-

Incubate the cell lysate with streptavidin-agarose beads to enrich for biotinylated glycoproteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead digestion with trypsin to release peptides for mass spectrometry analysis.

-

-

Applications in Research and Drug Development

The unique capabilities of this compound and the Staudinger ligation have made them invaluable tools in various research areas:

-

Proteomics: this compound enables the enrichment and identification of specific classes of proteins, such as glycoproteins, from complex cell lysates.

-

Cell Biology: It allows for the visualization and tracking of biomolecules in living cells and organisms, providing insights into dynamic cellular processes.

-

Drug Development: The ability to selectively label and track biomolecules is crucial for understanding drug mechanisms of action and for the development of targeted therapies.

Conclusion

This compound, in conjunction with the Staudinger ligation, provides a robust and versatile platform for the bioorthogonal labeling of azide-modified molecules. Its high specificity, biocompatibility, and the strong affinity of the biotin tag make it an essential tool for researchers in chemical biology, proteomics, and drug discovery. The detailed protocols and workflows provided in this guide offer a practical starting point for the successful implementation of this powerful technology.

References

Phosphine-Biotin: A Technical Guide to Staudinger Ligation for the Analysis of Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of phosphine-biotin, a key reagent in the field of chemical biology for the study of post-translational modifications (PTMs). It details the chemical properties, reaction mechanisms, and experimental protocols for its application in detecting protein S-sulfenylation and fatty-acylation.

Core Chemical and Physical Data

This compound is a labeling reagent that leverages the bioorthogonal Staudinger ligation to covalently tag azide-modified biomolecules. Its properties are summarized below.

| Property | Value | References |

| CAS Number | 608514-42-7 | [1][2] |

| Molecular Weight | 792.9 g/mol | [1][3][4] |

| Molecular Formula | C₄₁H₅₃N₄O₈PS | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO (e.g., 2 mg/ml) | |

| Storage | Store at -20°C |

The Staudinger Ligation: A Bioorthogonal Labeling Strategy

The Staudinger ligation is a chemical reaction that forms a stable amide bond between a phosphine and an azide. This reaction is highly specific and can be carried out in complex biological environments without interfering with native cellular processes. The phosphine group in this compound reacts with an azide to form an aza-ylide intermediate, which then rearranges to form a stable, covalent amide bond.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in detecting specific protein post-translational modifications.

Detection of Protein S-Sulfenylation

Protein S-sulfenylation is a reversible oxidative modification of cysteine residues that plays a crucial role in redox signaling. This compound, in conjunction with azide-derivatized probes like DAz-1 or DAz-2, allows for the specific detection of these modifications.

Experimental Workflow:

Protocol:

-

Probe Labeling of Cells:

-

Treat cultured cells with the desired concentration of DAz-1 or DAz-2 probe for a specified time (e.g., 2 hours at 37°C).

-

Wash the cells to remove excess probe.

-

-

Cell Lysis:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

-

Staudinger Ligation:

-

To the cell lysate, add this compound to a final concentration of 50-200 µM.

-

Incubate the reaction at 37°C for 2-4 hours or at room temperature for 16-24 hours.

-

-

Protein Precipitation (Optional):

-

Precipitate the proteins using cold acetone to concentrate the sample and remove interfering substances.

-

-

Downstream Analysis:

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with a streptavidin-HRP conjugate.

-

Detect the biotinylated proteins using a chemiluminescent substrate.

-

-

Mass Spectrometry:

-

Enrich the biotinylated proteins using streptavidin-agarose beads.

-

Digest the enriched proteins with trypsin.

-

Analyze the resulting peptides by LC-MS/MS to identify the modified proteins and modification sites.

-

-

Detection of Protein Fatty-Acylation

Protein fatty-acylation, such as N-myristoylation and S-palmitoylation, is crucial for protein localization and function. Metabolic labeling with azido-fatty acids followed by this compound detection provides a powerful tool for studying these modifications.

Experimental Workflow:

Protocol:

-

Metabolic Labeling:

-

Culture cells in a medium supplemented with an appropriate azido-fatty acid analog (e.g., ω-azido-tetradecanoate for palmitoylation).

-

Incubate the cells for a sufficient period to allow for metabolic incorporation of the azido-fatty acid into proteins.

-

-

Cell Lysis:

-

Harvest and wash the cells to remove unincorporated azido-fatty acids.

-

Lyse the cells in a buffer containing 1% SDS and protease inhibitors.

-

-

Staudinger Ligation:

-

Adjust the cell lysate to a final concentration of 250 µM this compound.

-

Incubate the reaction for 2 hours at 37°C in the dark.

-

-

Sample Preparation for Analysis:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Downstream Analysis:

-

Follow the same procedures for Western blotting or mass spectrometry as described in the S-sulfenylation protocol.

-

This technical guide provides a foundational understanding and practical protocols for utilizing this compound in the study of protein post-translational modifications. The specificity and bioorthogonality of the Staudinger ligation make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery.

References

A Technical Guide to the Solubility and Application of Phosphine-Biotin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of phosphine-biotin in DMSO and aqueous buffers, along with detailed experimental protocols for its use in bioconjugation and proteomic studies. This document is intended to serve as a core resource for researchers leveraging the Staudinger ligation for the labeling and analysis of biomolecules.

Introduction to this compound and the Staudinger Ligation

This compound is a versatile chemical probe that enables the selective labeling of azide-modified biomolecules through a bioorthogonal reaction known as the Staudinger ligation.[1][2][3] This reaction is highly specific and can be performed under physiological conditions, making it an invaluable tool in chemical biology, drug discovery, and proteomics.[4][5] The phosphine group on the biotin molecule reacts with an azide group, which can be metabolically or chemically incorporated into target biomolecules, to form a stable amide bond. This covalent linkage allows for the sensitive detection, purification, and identification of the labeled molecules using the high-affinity interaction between biotin and streptavidin.

Solubility of this compound

The solubility of this compound reagents is a critical factor in the design and execution of labeling experiments. Solubility can be influenced by the specific structure of the this compound conjugate (e.g., presence of a PEG linker) and the nature of the solvent.

Solubility in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of most this compound derivatives.

| Compound | Solvent | Solubility | Reference |

| This compound (Standard) | DMSO | 2 mg/mL | |

| EZ-Link™ Phosphine-PEG3-Biotin | DMSO | 10 mM (from 1 mg in 126 µL) |

Solubility in Aqueous Buffers

The aqueous solubility of this compound is generally lower than in DMSO and can be significantly enhanced by the inclusion of a hydrophilic spacer, such as polyethylene glycol (PEG). Direct dissolution in aqueous buffers can be challenging for standard this compound. The common practice is to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute the stock solution into the desired aqueous buffer.

| Compound | Solvent/Buffer | Solubility | Reference |

| EZ-Link™ Phosphine-PEG3-Biotin | Aqueous Buffers (e.g., PBS) | Up to 0.5 mM | |

| This compound (Standard) | Aqueous Buffers | Generally low; requires dilution from a DMSO stock |

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of a standard this compound (Molecular Weight: ~793 g/mol ).

Materials:

-

This compound (e.g., Click Tag™ this compound)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Weigh out 1 mg of this compound powder in a microcentrifuge tube.

-

Add 126 µL of anhydrous DMSO to the tube.

-

Vortex thoroughly to ensure complete dissolution. The concentration of this stock solution is approximately 10 mM.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Stored properly, the DMSO stock solution is stable for up to 6 months.

Labeling of Azide-Modified Proteins via Staudinger Ligation

This protocol provides a general procedure for the biotinylation of azide-containing proteins in an aqueous buffer.

Materials:

-

Azide-modified protein sample

-

10 mM this compound stock solution in DMSO

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.6)

-

Desalting column or dialysis cassette for removal of excess reagent

Procedure:

-

Prepare the azide-containing protein sample in the desired reaction buffer.

-

Add the 10 mM this compound stock solution to the protein sample to achieve a final concentration of 0.1-1 mM. The optimal concentration may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

After incubation, remove the excess, unreacted this compound using a desalting column or dialysis.

-

The biotinylated protein is now ready for downstream applications such as purification with streptavidin-agarose or detection via Western blot.

Diagrams of Key Processes

Staudinger Ligation Signaling Pathway

Caption: The Staudinger ligation reaction mechanism for biotinylating azide-modified biomolecules.

Experimental Workflow for Metabolic Labeling and Proteomic Analysis

Caption: A typical experimental workflow for identifying proteins using metabolic labeling and this compound.

Conclusion

This compound is a powerful reagent for the targeted analysis of biomolecules. Understanding its solubility characteristics and employing optimized protocols are essential for successful experimental outcomes. The Staudinger ligation, in conjunction with metabolic labeling and modern proteomic techniques, offers a robust platform for elucidating complex biological processes. This guide provides a foundational understanding to aid researchers in the effective application of this compound in their studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 3. This compound | CAS 608514-42-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]

history and development of the Staudinger ligation in chemical biology

An In-depth Technical Guide on its History, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—has revolutionized our ability to probe and manipulate biological systems. Among the pioneering reactions in this field is the Staudinger ligation, a powerful tool for the selective formation of amide bonds in a biological context. This technical guide provides a comprehensive overview of the history, development, mechanism, and applications of the Staudinger ligation, offering valuable insights for researchers in chemical biology and drug development.

From a Classic Reaction to a Bioorthogonal Tool: A Historical Perspective

The story of the Staudinger ligation begins with the Staudinger reaction , first described by Hermann Staudinger in 1919.[1] This classic reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate.[2] In the presence of water, this intermediate is hydrolyzed to yield a primary amine and a phosphine oxide, a process known as the Staudinger reduction.[2]

For decades, the Staudinger reaction remained a staple of organic synthesis. However, in 2000, the Bertozzi group envisioned its potential for bioconjugation.[1] They ingeniously modified the phosphine reagent by incorporating an electrophilic trap (an ester group) ortho to the phosphorus atom. This modification set the stage for the Staudinger ligation . In this modified reaction, the aza-ylide intermediate, instead of being hydrolyzed, undergoes a rapid intramolecular cyclization, followed by hydrolysis, to form a stable amide bond. This innovation transformed a classic organic reaction into a bioorthogonal tool, allowing for the covalent modification of biomolecules in their native environment.

A further significant development was the creation of the traceless Staudinger ligation . In the initial version of the ligation, the phosphine oxide byproduct remained attached to the newly formed amide bond. The traceless version, developed by the Raines and Bertozzi groups, utilizes phosphinothioesters. This clever design results in the formation of a native amide bond with the phosphine oxide being released as a separate byproduct, leaving no trace of the phosphine reagent in the final conjugate.

The Mechanism of the Staudinger Ligation

The Staudinger ligation is a two-step process that hinges on the unique reactivity of azides and phosphines. These two functional groups are considered bioorthogonal because they are abiotic and do not typically participate in or interfere with biological processes.

The Classic Staudinger Reaction:

The foundational reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is followed by the extrusion of dinitrogen gas to form a highly reactive aza-ylide intermediate. In the presence of water, this intermediate is readily hydrolyzed to produce a primary amine and a phosphine oxide.

The Traceless Staudinger Ligation:

The traceless Staudinger ligation begins similarly, with the reaction between a phosphinothioester and an azide to form an iminophosphorane (an aza-ylide). However, the key difference lies in the subsequent intramolecular reaction. The nitrogen of the iminophosphorane attacks the adjacent thioester, leading to an amidophosphonium salt. This intermediate is then hydrolyzed to yield the final amide product and the phosphine oxide byproduct.

Quantitative Analysis of Reaction Kinetics

The rate of the Staudinger ligation is a critical factor for its application in biological systems, particularly for in vivo studies where reaction times are limited. The reaction follows second-order kinetics, and the rate is influenced by both the electronic and steric properties of the phosphine and azide reactants.

| Phosphine Reagent/Reaction Condition | Azide Substrate | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield | Reference(s) |

| (Diphenylphosphino)methanethiol | Glycyl azide | 7.7 x 10⁻³ | 95% | |

| Standard Phosphine | Benzyl azide | ~1.9 x 10⁻³ | - | |

| Phosphinoalcohols | Glycyl azide | Lower than phosphinothiols | Lower | |

| Methyl 2-(diphenylphosphanyl)benzoate | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | up to 18 | >90% |

Table 1: Comparison of second-order rate constants and yields for various Staudinger ligation reactions.

Generally, the Staudinger ligation is considered to have a moderate reaction rate compared to other bioorthogonal reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloadditions. However, recent developments, such as the use of perfluoroaryl azides, have demonstrated a significant increase in the reaction rate, expanding the utility of the Staudinger ligation for applications requiring faster kinetics.

Applications in Chemical Biology and Drug Development

The Staudinger ligation's biocompatibility and chemoselectivity have made it a versatile tool for a wide range of applications:

-

Cell Surface Engineering and Glycan Labeling: The ligation can be used to label cell surface glycans that have been metabolically tagged with azido sugars. This allows for the visualization and study of glycosylation patterns, which are often altered in disease states like cancer.

-

Peptide and Protein Synthesis: The traceless Staudinger ligation is particularly valuable for the chemical synthesis of proteins, as it allows for the formation of native peptide bonds between synthetic peptide fragments.

-

Biomolecule Immobilization: Proteins and other biomolecules can be site-specifically immobilized on surfaces, such as microarrays, using the Staudinger ligation. This is crucial for developing diagnostic tools and studying protein-protein interactions.

-

DNA Labeling: The reaction can be used for the site-specific labeling of DNA with probes for various applications in molecular biology and diagnostics.

Key Experimental Protocols

Metabolic Labeling of Cell Surface Glycans

This protocol describes the metabolic labeling of cell surface glycans with an azido sugar and subsequent detection using a phosphine-conjugated probe.

Materials:

-

Cell culture medium

-

Cells of interest

-

N-azidoacetylmannosamine (ManNAz) or other appropriate azido sugar

-

Phosphate-buffered saline (PBS)

-

Phosphine-FLAG or other phosphine-conjugated detection reagent

-

Fixing and permeabilization buffers (if required for intracellular staining)

-

Fluorescently labeled secondary antibody against the detection reagent's tag (e.g., anti-FLAG antibody)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Metabolic Labeling: Culture cells in the presence of the azido sugar (e.g., 25-50 µM ManNAz) for 1-3 days. This allows the cells to metabolize the sugar and incorporate it into their cell surface glycans.

-

Cell Harvesting and Washing: Gently harvest the cells and wash them three times with cold PBS to remove any unincorporated azido sugar.

-

Staudinger Ligation: Resuspend the cells in a solution containing the phosphine-conjugated probe (e.g., 100-250 µM phosphine-FLAG) in PBS. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the cells three times with PBS to remove excess phosphine reagent.

-

Detection:

-

For flow cytometry, resuspend the cells in a solution containing the fluorescently labeled secondary antibody and incubate for 30-60 minutes on ice.

-

For fluorescence microscopy, cells can be fixed, permeabilized (if necessary), and then stained with the secondary antibody.

-

-

Analysis: Analyze the labeled cells using a flow cytometer or visualize them under a fluorescence microscope.

Traceless Staudinger Ligation for Solid-Phase Peptide Synthesis

This protocol outlines the general steps for ligating two peptide fragments on a solid support using the traceless Staudinger ligation.

Materials:

-

Resin-bound azido-peptide

-

C-terminal phosphinothioester of the second peptide fragment

-

Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Standard solid-phase peptide synthesis reagents and solvents

Procedure:

-

Resin Swelling: Swell the resin-bound azido-peptide in DMF for at least 1 hour.

-

Ligation Reaction: Dissolve the C-terminal phosphinothioester peptide in a mixture of DMF and water (e.g., 10:1) and add it to the swollen resin.

-

Agitation: Gently agitate the reaction mixture for 12-24 hours at room temperature.

-

Washing: After the reaction is complete, filter the resin and wash it extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

Further Synthesis/Cleavage: The newly formed, longer peptide can then be further elongated or cleaved from the resin using standard solid-phase peptide synthesis protocols.

Conclusion and Future Outlook

The Staudinger ligation has firmly established itself as a cornerstone of chemical biology. Its ability to form stable amide bonds with high selectivity in complex biological environments has opened up new avenues for research and development. While newer bioorthogonal reactions with faster kinetics have emerged, the Staudinger ligation, particularly its traceless variant, remains a highly valuable and widely used tool. Future developments may focus on designing novel phosphine reagents with enhanced reaction rates and improved water solubility to further expand the scope of this remarkable reaction in living systems.

References

The Bioorthogonal Chemistry of Phosphines and Azides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the bioorthogonal reaction between phosphines and azides, a cornerstone of chemical biology and drug development. We will delve into the core principles of this chemistry, focusing on the Staudinger ligation, and provide detailed experimental protocols, quantitative data for reaction optimization, and visualizations of relevant biological pathways and experimental workflows.

Core Principles: The Staudinger Ligation

The bioorthogonal reaction between a phosphine and an azide, known as the Staudinger ligation, is a powerful tool for selectively and covalently modifying biomolecules in their native environment. This reaction is prized for its high specificity; the phosphine and azide groups are abiotic and therefore do not cross-react with endogenous functional groups found in living systems.

The reaction proceeds through the initial formation of an aza-ylide intermediate, which is then trapped to form a stable amide bond. There are two main variations of the Staudinger ligation: the non-traceless and the traceless versions. In the non-traceless version, the phosphine oxide byproduct remains attached to the newly formed molecule. In contrast, the more widely used "traceless" Staudinger ligation is engineered to release the phosphine oxide, resulting in a native amide bond without any residual atoms from the phosphine reagent. This "traceless" nature is particularly advantageous in applications like protein and peptide synthesis where maintaining the native chemical structure is crucial.

Quantitative Data for Reaction Optimization

The efficiency and rate of the Staudinger ligation are critical parameters for its successful application. These are influenced by the specific structures of the phosphine and azide reactants, as well as the reaction conditions. The following tables summarize key quantitative data to aid in the selection of reagents and optimization of experimental design.

Table 1: Reaction Kinetics of Selected Phosphine Reagents

The second-order rate constant (k₂) is a key measure of reaction speed. Higher values indicate a faster reaction, which is often desirable for capturing dynamic biological processes or when working with low concentrations of biomolecules.

| Phosphine Reagent | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| (Diphenylphosphino)methanethiol | Glycyl azide | 7.7 x 10⁻³ | [1][2][3] |

| Triphenylphosphine | Benzyl azide | ~2.0 x 10⁻³ | [4] |

| Methyl 2-(diphenylphosphanyl)benzoate | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | 18 | [5] |

| Phosphine-FLAG | Azido-sugar labeled cell surface | Not explicitly quantified, but effective for cell labeling |

Table 2: Cytotoxicity of Bioorthogonal Reagents

Low cytotoxicity is a prerequisite for any bioorthogonal reaction intended for use in living systems. The IC50 value represents the concentration of a substance at which 50% of cells are inhibited. Higher IC50 values indicate lower cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

| Ac4ManNAz (Azido Sugar) | A549 | > 50 | Cell Viability (CCK-8) | |

| Alkynyl ManNAc | Jurkat | > 100 | Growth Rate | |

| Doxorubicin Prodrug (Phosphine-modified) | MCF-7 | 4.6 | MTT | |

| Doxorubicin (Active Drug) | MCF-7 | 0.2 | MTT | |

| Ir(III) Tetrazine Complex | HeLa | 0.20 ± 0.02 | RTCA |

Experimental Protocols

Detailed and reproducible protocols are essential for the successful implementation of the Staudinger ligation in a research setting. Below are two key protocols: one for the metabolic labeling of cell surface glycans with azides, and another for the subsequent ligation with a phosphine probe.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars

This protocol describes the incorporation of azide functionalities into the glycan structures of cell surface proteins.

Materials:

-

Mammalian cells of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 25 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper or trypsin for adherent cells

Procedure:

-

Cell Culture: Culture cells to a desired confluency (for adherent cells) or density (for suspension cells) in their appropriate complete culture medium.

-

Metabolic Labeling: Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM. Include a vehicle control (DMSO) for comparison.

-

Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

-

Cell Harvesting:

-

Adherent cells: Wash the cells twice with PBS, then detach them using a cell scraper or trypsin.

-

Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Washing: Wash the harvested cells twice with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for Staudinger ligation.

Protocol 2: Staudinger Ligation with a Phosphine-FLAG Probe for Flow Cytometry Analysis

This protocol details the labeling of azide-modified cell surfaces with a phosphine-FLAG probe, followed by fluorescent detection.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

Phosphine-FLAG conjugate solution (e.g., 250 µM in PBS)

-

PBS containing 1% Bovine Serum Albumin (BSA) (Staining Buffer)

-

Fluorescently labeled anti-FLAG antibody (e.g., FITC-conjugated)

-

Flow cytometer

Procedure:

-

Cell Resuspension: Resuspend the azide-labeled cells in the Phosphine-FLAG solution at a density of approximately 1-2 x 10⁶ cells/mL.

-

Staudinger Ligation: Incubate the cell suspension for 1 hour at 37°C to allow the ligation reaction to occur.

-

Washing: Pellet the cells by centrifugation and wash them three times with Staining Buffer to remove excess phosphine-FLAG reagent.

-

Antibody Staining: Resuspend the cells in a solution of the fluorescently labeled anti-FLAG antibody, diluted according to the manufacturer's instructions in Staining Buffer.

-

Incubation: Incubate the cells for 30-60 minutes at 4°C, protected from light.

-

Final Wash: Wash the cells twice with Staining Buffer.

-

Flow Cytometry: Resuspend the final cell pellet in an appropriate volume of Staining Buffer and analyze on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

Application in Studying Signaling Pathways: The EGFR Example

The bioorthogonality of phosphines and azides provides a powerful platform for investigating complex biological processes, such as cell signaling pathways. For instance, metabolic glycan labeling with azido sugars can be employed to study the glycosylation status of key signaling receptors like the Epidermal Growth Factor Receptor (EGFR). Alterations in EGFR glycosylation are known to impact its signaling activity, which is implicated in numerous cancers.

By introducing azido sugars into cells, researchers can specifically tag and subsequently visualize or isolate EGFR and its associated glycans. This allows for a detailed analysis of how glycosylation patterns on EGFR change in response to various stimuli or in different disease states, providing valuable insights into the regulation of this critical signaling pathway.

Conclusion

The bioorthogonal reaction between phosphines and azides, particularly the traceless Staudinger ligation, remains a highly valuable and versatile tool for researchers in both academic and industrial settings. Its high degree of specificity, coupled with the ability to proceed under physiological conditions, enables a wide range of applications, from fundamental studies of cellular processes to the development of novel therapeutics and diagnostics. The quantitative data and detailed protocols provided in this guide are intended to facilitate the successful implementation of this powerful chemical biology technique.

References

- 1. Creating site-specific isopeptide linkages between proteins with the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

Phosphine-Biotin Conjugates: An In-Depth Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine-biotin conjugates are invaluable reagents in bioconjugation, particularly for their role in the Staudinger ligation, a bioorthogonal reaction used to label azide-modified biomolecules. The stability of these conjugates is paramount for their successful application in drug development, diagnostics, and various research fields. This technical guide provides a comprehensive overview of the stability of this compound conjugates, their potential degradation pathways, and detailed experimental protocols for assessing their stability.

Core Concepts of this compound Stability

The stability of a this compound conjugate is influenced by the chemical integrity of its core components: the triarylphosphine group, the biotin moiety, and the linker connecting them. When stored under appropriate conditions, such as at -20°C, this compound has been reported to be stable for at least four years.[1] Stock solutions in dimethyl sulfoxide (DMSO) can be stored at -20°C for up to six months.[2][3] However, under physiological or experimental conditions, several factors can contribute to its degradation.

Quantitative Data on this compound Stability

| Condition | Parameter | Value/Observation | Source/Rationale |

| Storage (Solid) | Shelf-life | ≥ 4 years | [1] |

| Storage (DMSO solution) | Shelf-life | Up to 6 months | [2] |

| Aqueous Buffer (Neutral pH) | Stability | Generally stable, but prone to slow oxidation. | Based on general triarylphosphine chemistry. |

| Acidic Conditions (e.g., pH < 4) | Stability | Potential for increased hydrolysis of linkers, depending on their structure. The phosphine moiety is generally stable to acid-catalyzed hydrolysis but can be protected from oxidation via protonation. | Inferred from general chemical principles. |

| Alkaline Conditions (e.g., pH > 9) | Stability | The biotin moiety can be sensitive to alkaline conditions, potentially leading to degradation. | Inferred from biotin chemistry. |

| Oxidizing Agents (e.g., H₂O₂, air) | Stability | The phosphine is readily oxidized to phosphine oxide. The biotin sulfur can be oxidized to biotin sulfoxide. | |

| Biological Media (e.g., Plasma) | Stability | Susceptible to enzymatic degradation, particularly of the biotin moiety by biotinidase if the linker is susceptible. The phosphine can be oxidized, a process that can be catalyzed by thiols. |

Potential Degradation Pathways

The degradation of this compound conjugates can be anticipated to proceed through two primary pathways: oxidation and hydrolysis. These pathways can affect both the phosphine and biotin moieties.

Oxidation Pathway

Oxidation is a major degradation route for this compound. The trivalent phosphorus atom in the triarylphosphine is susceptible to oxidation to a pentavalent phosphine oxide. This conversion can be initiated by atmospheric oxygen, reactive oxygen species, or certain metabolic processes. Concurrently, the sulfur atom in the biotin ring can be oxidized to form biotin sulfoxide.

Hydrolysis and Enzymatic Degradation Pathway

Hydrolysis can cleave linker arms or other susceptible bonds within the conjugate, particularly under strongly acidic or basic conditions. In biological systems, enzymes such as biotinidase can cleave the amide bond between biotin and its linker, releasing free biotin. The susceptibility to enzymatic degradation is highly dependent on the structure of the linker.

Experimental Protocols for Stability Assessment

A thorough assessment of this compound stability involves a combination of forced degradation studies and stability testing in relevant biological media.

Experimental Workflow for Stability Testing

The general workflow for assessing the stability of this compound involves incubating the conjugate under various stress conditions, followed by analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under harsh chemical conditions.

Materials:

-

This compound conjugate

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

C18 reverse-phase HPLC column

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base hydrolysis samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze by HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

-

Data Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks. If coupled with a mass spectrometer, determine the mass of the degradation products to help elucidate their structures.

Protocol 2: Plasma Stability Assay

Objective: To determine the stability of this compound in a biologically relevant matrix.

Materials:

-

This compound conjugate

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile with internal standard

-

LC-MS/MS system

Methodology:

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Spike this compound into the plasma to a final concentration of 1 µM.

-

Incubate at 37°C.

-

-

Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: At each time point, add the plasma aliquot to a tube containing cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent this compound conjugate.

-

Data Analysis: Plot the percentage of remaining this compound against time. Calculate the half-life (t½) from the slope of the natural logarithm of the concentration versus time plot.

Conclusion

Understanding the stability and degradation pathways of this compound conjugates is crucial for their effective use in research and drug development. While generally stable under standard storage conditions, these molecules can degrade through oxidation of the phosphine and biotin moieties, as well as through hydrolysis and enzymatic cleavage, particularly under physiological conditions. The provided protocols offer a framework for systematically evaluating the stability of this compound conjugates, enabling researchers to ensure the integrity and reliability of their experimental results. Further studies are warranted to generate more comprehensive quantitative data on the degradation kinetics of these important bioconjugation reagents.

References

Methodological & Application

Application Notes and Protocols for Phosphine-Biotin Labeling of Cell Surface Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of the cell surface proteome, or "surfaceome," is critical for understanding cellular communication, signaling, and for the discovery of novel biomarkers and therapeutic targets. Phosphine-biotin labeling, utilizing the Staudinger ligation, is a powerful bioorthogonal chemical biology tool for the specific and efficient labeling of cell surface glycoproteins.[1] This method relies on the metabolic incorporation of an azide-modified sugar into the glycan structures of cell surface proteins. The azide group, being biologically inert, serves as a chemical handle for covalent modification with a this compound probe. This highly selective reaction allows for the robust and sensitive detection and enrichment of cell surface glycoproteins for downstream analysis, such as mass spectrometry-based proteomics.[2][3]

This document provides detailed protocols for the metabolic labeling of live cells with an azido-sugar, subsequent this compound labeling via the Staudinger ligation, and downstream processing for proteomic analysis.

Data Presentation

The following table summarizes key quantitative parameters for the successful implementation of the this compound labeling protocol. These values are derived from established protocols and should be optimized for specific cell types and experimental goals.

| Parameter | Recommended Range | Notes |

| Metabolic Labeling | ||

| Azido Sugar Concentration | 25-100 µM | Optimal concentration is cell-type dependent and should be determined empirically to avoid toxicity. |

| Incubation Time | 1-3 days | Longer incubation times generally lead to higher incorporation of the azido sugar. |

| Staudinger Ligation | ||

| This compound Reagent | 10-50-fold molar excess over azide | For cellular labeling, concentrations of 50-250 µM are commonly used.[4] |

| Incubation Temperature | Room temperature to 37°C | Higher temperatures can increase reaction efficiency.[4] |

| Incubation Time | 2-12 hours | Longer incubation may be required for lower concentrations or temperatures. |

| Reaction Buffer | PBS, pH 7.4 | Ensure the buffer is free of reducing agents. |

| Downstream Processing | ||

| Cell Lysis Buffer | RIPA buffer or similar | Should contain protease inhibitors. |

| Enrichment | Streptavidin-agarose beads | Used to capture biotinylated glycoproteins. |

| Digestion for MS | Trypsin | On-bead digestion is a common method. |

Experimental Protocols

Part 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars